molecular formula C14H20BrN3OSi B8569103 3-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

3-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

Cat. No.: B8569103
M. Wt: 354.32 g/mol
InChI Key: MFUCOINADABTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C14H20BrN3OSi and its molecular weight is 354.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20BrN3OSi

Molecular Weight

354.32 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H20BrN3OSi/c1-20(2,3)9-8-19-11-18-10-16-14(17-18)12-4-6-13(15)7-5-12/h4-7,10H,8-9,11H2,1-3H3

InChI Key

MFUCOINADABTNC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC(=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(4-bromophenyl)-1H-1,2,4-triazole (5.40 g, 24.1 mmol) in DMF (48.2 mL, 24.1 mmol) at 0° C. was carefully added NaH (1.16 g, 28.9 mmol). The resultant mixture was stirred for 30 minutes prior to the addition of (2-(chloromethoxy)ethyl)trimethylsilane (6.38 mL, 36.2 mmol). The reaction mixture was stirred 0° C. for 15 minutes before removal of the ice bath and the mixture was allowed to warm to ambient temperature stirring for 2 hours. The reaction mixture was diluted with H2O (150 mL) and extracted with EtOAc (2×200 mL). The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated to provide 10.09 g as a pale yellow oil which solidified upon standing. Purification by normal phase chromatography on silica eluting with 0-50% EtOAc/Hexanes provided 3-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole and 5-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole (7.94 g, 93%) as a mixture of two regioisomers. LCMS (APCI+) m/z 354, 356 [M+H]+.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
48.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.38 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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